3-(Propylamino)pyrrolidine-2,5-dione
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Overview
Description
3-(Propylamino)pyrrolidine-2,5-dione is a versatile small molecule with a molecular weight of 156.18 g/mol . It is a derivative of pyrrolidine-2,5-dione, a compound known for its wide range of applications in medicinal chemistry and drug discovery . The compound is characterized by the presence of a propylamino group attached to the pyrrolidine ring, which enhances its biological activity and chemical reactivity .
Mechanism of Action
Target of Action
The primary target of 3-(Propylamino)pyrrolidine-2,5-dione is the P450 aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
This compound acts as a reversible inhibitor of the P450 aromatase enzyme . It binds to the enzyme and temporarily prevents it from catalyzing the conversion of androgens to estrogens.
Biochemical Pathways
By inhibiting the P450 aromatase enzyme, this compound affects the estrogen biosynthesis pathway . This can lead to a decrease in estrogen levels, which can have downstream effects on various physiological processes that are regulated by these hormones.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of estrogen levels . This can have various effects depending on the context, such as potentially slowing the growth of estrogen-dependent tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylamino)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with propylamine . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification: Techniques such as recrystallization or chromatography are employed to purify the compound
Quality Control: Analytical methods like HPLC and NMR are used to verify the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Propylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides
Reduction: Reduction reactions can yield amine derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the propylamino position
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine-2,5-diones .
Scientific Research Applications
3-(Propylamino)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor
Medicine: Explored for its therapeutic potential in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
3-(Propylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,3-dione: Known for its antimicrobial properties
Pyrrolidine-2-one: Used in the synthesis of various pharmaceuticals
The uniqueness of this compound lies in its propylamino group, which enhances its biological activity and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
3-(propylamino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-8-5-4-6(10)9-7(5)11/h5,8H,2-4H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOKDCBGVPLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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